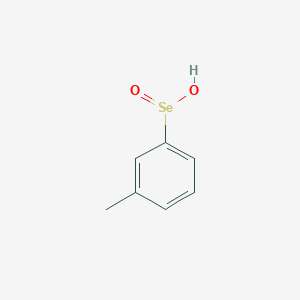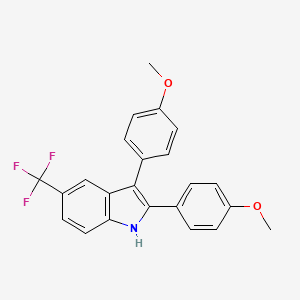
2,3-Bis(4-methoxyphenyl)-5-(trifluoromethyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(4-methoxyphenyl)-5-(trifluoromethyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of two 4-methoxyphenyl groups and a trifluoromethyl group attached to the indole core. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-methoxyphenyl)-5-(trifluoromethyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the 4-Methoxyphenyl Groups: The 4-methoxyphenyl groups can be introduced through a Friedel-Crafts alkylation reaction, where the indole core reacts with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(4-methoxyphenyl)-5-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where substituents on the phenyl rings or the indole core are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or other substituted indole derivatives.
Scientific Research Applications
2,3-Bis(4-methoxyphenyl)-5-(trifluoromethyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 2,3-Bis(4-methoxyphenyl)-5-(trifluoromethyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(4-methoxyphenyl)-1H-indole: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
2,3-Bis(4-chlorophenyl)-5-(trifluoromethyl)-1H-indole: Contains chlorophenyl groups instead of methoxyphenyl groups, leading to different reactivity and applications.
2,3-Bis(4-methoxyphenyl)-5-(methyl)-1H-indole: Contains a methyl group instead of a trifluoromethyl group, affecting its biological activity and chemical stability.
Uniqueness
The presence of both 4-methoxyphenyl groups and a trifluoromethyl group in 2,3-Bis(4-methoxyphenyl)-5-(trifluoromethyl)-1H-indole imparts unique properties such as increased lipophilicity, enhanced chemical stability, and potential biological activity. These features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
31878-31-6 |
|---|---|
Molecular Formula |
C23H18F3NO2 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2,3-bis(4-methoxyphenyl)-5-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C23H18F3NO2/c1-28-17-8-3-14(4-9-17)21-19-13-16(23(24,25)26)7-12-20(19)27-22(21)15-5-10-18(29-2)11-6-15/h3-13,27H,1-2H3 |
InChI Key |
YKJULAGWGOHZBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



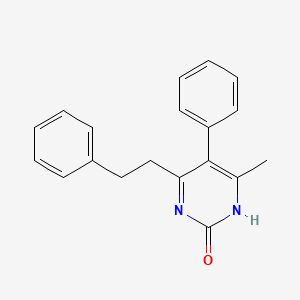
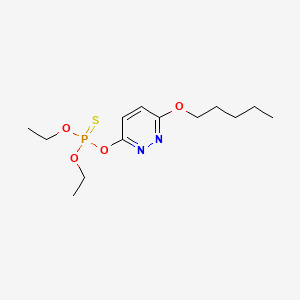
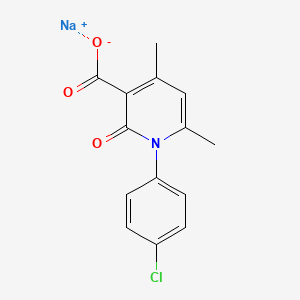
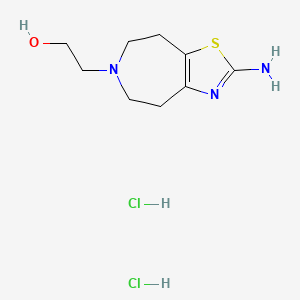
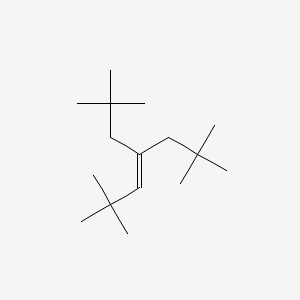
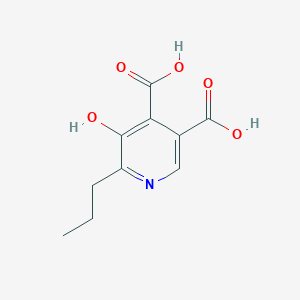
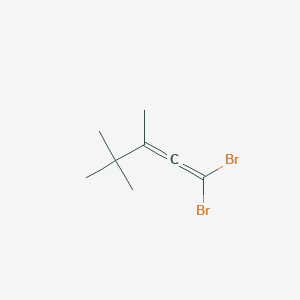
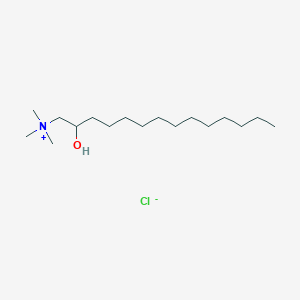
![1,1'-[Cyclohexane-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14684072.png)

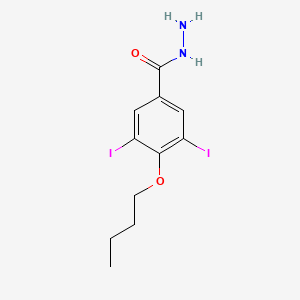
![9-Thiabicyclo[3.3.1]nonane-2,6-dithiol](/img/structure/B14684096.png)
